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1-(9-Bromophenanthren-1-YL)ethan-1-one

Cat. No.: B12593631
CAS No.: 646521-54-2
M. Wt: 299.16 g/mol
InChI Key: JEIAZKGDRJYFIW-UHFFFAOYSA-N
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Description

Contextualization of Phenanthrene (B1679779) Derivatives in Organic Chemistry

Phenanthrene and its derivatives are a significant class of compounds in organic chemistry. masterorganicchemistry.com The phenanthrene nucleus, consisting of three fused benzene (B151609) rings, is found in various natural products, including steroids and some alkaloids like morphine. sigmaaldrich.comnih.gov This structural motif is important in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, such as anti-inflammatory, antimalarial, and cytotoxic properties. sigmaaldrich.comrsc.org Furthermore, the rigid, planar, and electron-rich nature of the phenanthrene system imparts unique photophysical properties, leading to its use as a building block for advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. chemicalbook.com The ability to functionalize the phenanthrene core at its various positions allows chemists to fine-tune its steric and electronic properties for specific applications. masterorganicchemistry.com

Significance of Brominated Ketones as Synthetic Intermediates

The term "brominated ketone" can refer to different structural motifs. In the case of 1-(9-Bromophenanthren-1-YL)ethan-1-one, the bromine is an aryl bromide, directly attached to the aromatic phenanthrene ring. This is distinct from an α-bromoketone, where the bromine is on the carbon adjacent to the carbonyl group.

The presence of both an aryl bromide and a ketone in the same molecule is synthetically valuable. The acetyl (ketone) group itself is a versatile functional handle. However, it also provides a site for further functionalization. For instance, the methyl group of the acetyl moiety can be halogenated under specific conditions to produce an α-bromoketone. khanacademy.org These α-haloketones are highly important precursors in organic synthesis, readily undergoing nucleophilic substitution or elimination reactions to form α,β-unsaturated ketones, which are key components in many larger molecules. sigmaaldrich.com

Overview of Research Trajectories for Aryl Bromides and Acetyl Arenes

Research involving aryl bromides and acetyl arenes (aromatic ketones) is central to modern synthetic chemistry due to their predictable and versatile reactivity.

Aryl Bromides : Aryl bromides are among the most important substrates for palladium-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond is reactive enough to undergo oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netorganic-chemistry.org These reactions are cornerstones of C-C and C-heteroatom bond formation, allowing for the construction of complex molecular architectures from simple precursors. The precursor to the title compound, 9-bromophenanthrene (B47481), is noted for its utility as a building block in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

Acetyl Arenes : The acetyl group is a powerful and versatile functional group in organic synthesis. It is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The adjacent methyl protons are weakly acidic and can be removed to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations. Furthermore, the acetyl group can be transformed into a wide array of other functionalities; for example, it can be reduced to an ethyl group (Clemmensen or Wolff-Kishner reduction), reduced to a secondary alcohol (using NaBH₄), or oxidized to an ester (Baeyer-Villiger oxidation).

Rationale for Investigating the Unique Reactivity and Applications of this compound

The scientific interest in this compound stems from its nature as a bifunctional synthetic building block. It combines the reactivity of an aryl bromide with that of an acetyl arene on a rigid, fluorescent phenanthrene platform.

The key advantage of this molecule is the potential for selective and sequential reactions. The two primary reactive sites—the C9-Br bond and the C1-acetyl group—are chemically distinct and can be addressed with different sets of reagents. This "orthogonal" reactivity allows for a stepwise synthetic strategy. For example, a chemist could first perform a Suzuki coupling reaction using the bromo group to attach a new aryl substituent, creating a biaryl structure. Subsequently, the acetyl group could be modified—perhaps reduced to an alcohol or used in a condensation reaction to build a side chain.

This dual functionality makes this compound a promising precursor for:

Complex Phenanthrene Derivatives: For use in pharmaceutical research, where the phenanthrene core acts as a scaffold for orienting different functional groups in three-dimensional space.

Advanced Materials: The fluorescent nature of the phenanthrene core can be modulated by the substituents attached at the C1 and C9 positions. chemicalbook.com This allows for the rational design of novel organic materials for applications in electronics and photonics.

The synthesis of this compound would likely be achieved via the Friedel-Crafts acylation of 9-bromophenanthrene with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. masterorganicchemistry.comresearchgate.netscitoys.com The regiochemical outcome of this reaction (i.e., the position of acylation) would be a critical factor in its synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrO B12593631 1-(9-Bromophenanthren-1-YL)ethan-1-one CAS No. 646521-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646521-54-2

Molecular Formula

C16H11BrO

Molecular Weight

299.16 g/mol

IUPAC Name

1-(9-bromophenanthren-1-yl)ethanone

InChI

InChI=1S/C16H11BrO/c1-10(18)11-7-4-8-13-12-5-2-3-6-14(12)16(17)9-15(11)13/h2-9H,1H3

InChI Key

JEIAZKGDRJYFIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)Br

Origin of Product

United States

Synthetic Methodologies for 1 9 Bromophenanthren 1 Yl Ethan 1 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(9-Bromophenanthren-1-YL)ethan-1-one reveals two primary disconnection points on the phenanthrene (B1679779) core, corresponding to the carbon-carbon bond of the acetyl group and the carbon-bromine bond. This leads to two plausible synthetic pathways, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis

Route A: This pathway involves the bromination of a pre-existing 1-acetylphenanthrene. The key challenge in this route is controlling the regioselectivity of the bromination reaction to favor the 9-position on an already substituted phenanthrene ring.

Route B: This approach entails the Friedel-Crafts acylation of 9-bromophenanthrene (B47481). The success of this route hinges on the directing effect of the bromine substituent, which must favor the introduction of the acetyl group at the 1-position.

Both routes require a thorough understanding of electrophilic aromatic substitution on the phenanthrene nucleus.

Classical Synthetic Routes to Acetyl Phenanthrenes and Brominated Polyaromatic Hydrocarbons

Classical methods for the synthesis of substituted phenanthrenes heavily rely on electrophilic aromatic substitution reactions.

Direct Friedel-Crafts Acylation and Electrophilic Bromination Approaches

The Friedel-Crafts acylation of unsubstituted phenanthrene is a well-established method for introducing an acetyl group. However, the reaction often yields a mixture of isomers, with the product distribution being highly sensitive to the reaction conditions, particularly the solvent. rsc.org

Solvent1-acetylphenanthrene (%)2-acetylphenanthrene (%)3-acetylphenanthrene (B1329424) (%)9-acetylphenanthrene (B180964) (%)Other Isomers (%)
Ethylene (B1197577) dichloride24-5440
Nitrobenzene (B124822)-2765-8
Chloroform18-37378
Carbon disulfide--39-50--

Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene under Various Conditions. rsc.org

As shown in Table 1, the formation of 1-acetylphenanthrene can be achieved, albeit often as a minor product. For instance, in chloroform, a significant portion of the 1-isomer is formed. rsc.org

Electrophilic bromination of phenanthrene, on the other hand, is highly regioselective, yielding primarily 9-bromophenanthrene. This is because the 9 and 10 positions of phenanthrene are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic attack.

Bromination of Pre-formed Acetyl Phenanthrenes

This strategy focuses on introducing the bromine atom after the acylation of the phenanthrene ring. Starting with 1-acetylphenanthrene, the subsequent bromination would need to be directed to the 9-position. The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution on a simple benzene (B151609) ring. wikipedia.orgpitt.edu However, in a complex polycyclic system like phenanthrene, the inherent reactivity of the 9-position often overrides the directing effect of the substituent. Therefore, it is plausible that the bromination of 1-acetylphenanthrene would still occur at the 9-position. The use of N-bromosuccinimide (NBS) is a common method for such brominations. rsc.orgshodhsagar.com

Modern Catalytic Approaches for the Formation of this compound

Modern synthetic chemistry offers more sophisticated and potentially more selective methods for the construction of complex aromatic compounds.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. In the context of synthesizing this compound, one could envision a palladium-catalyzed acylation of 9-bromophenanthrene. While direct acylation of aryl halides can be challenging, various acyl anion equivalents or related coupling partners can be employed. For instance, the coupling of an organometallic reagent derived from 1-lithiated phenanthrene with an appropriate acylating agent, or the coupling of 9-bromophenanthrene with an organotin or organoboron reagent bearing an acetyl group, could be explored.

C-H Functionalization Strategies for Phenanthrene Ring Acylation and Bromination

Direct C-H functionalization has emerged as a powerful tool for the atom-economical synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials. For the synthesis of the target molecule, a sequential or one-pot C-H acylation and C-H bromination of phenanthrene would be an ideal strategy.

While the direct and selective C-H acylation of phenanthrene at the 1-position is not yet a well-established method, research into transition-metal-catalyzed C-H activation provides a promising avenue. nih.gov Directing groups can be employed to control the regioselectivity of such reactions. Similarly, methods for the direct C-H bromination of aromatic compounds are being developed, which could offer a more efficient alternative to classical electrophilic bromination.

Metal-Free Catalytic Processes for Bromination and Acylation

The synthesis of this compound can be envisioned through a two-step sequence: electrophilic bromination of phenanthrene followed by an acylation reaction. The development of metal-free catalytic systems for these steps is a key area of research, aligning with the principles of sustainable chemistry by avoiding potentially toxic and costly metal catalysts.

Metal-Free Bromination: Electrophilic substitution on phenanthrene preferentially occurs at the 9-position due to the electronic characteristics of the polycyclic aromatic system. numberanalytics.com Traditional bromination often employs elemental bromine with a metal-based Lewis acid catalyst like iron(III) bromide. numberanalytics.com However, metal-free alternatives are gaining prominence. A potential metal-free approach involves the use of N-Bromosuccinimide (NBS) as the bromine source. While NBS bromination can sometimes be initiated by radical initiators or light, certain C(sp³)-H brominations on aromatic ketones have been achieved under metal-free conditions using reagents like iodobenzene (B50100) diacetate in the presence of potassium bromide, suggesting pathways that could be adapted for aromatic C(sp²)-H bonds. researchgate.net

Metal-Free Acylation: The second step, a Friedel-Crafts acylation, introduces the acetyl group. Conventionally, this reaction is catalyzed by stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl₃). numberanalytics.commasterorganicchemistry.com The key challenge in synthesizing the target molecule is achieving regioselectivity at the 1-position of the 9-bromophenanthrene substrate.

Transition-metal-free Friedel-Crafts reactions represent a significant advance. One such strategy involves the use of strong, non-metallic acids to activate the substrate. For instance, trifluoroacetic acid (TFA) has been successfully used to catalyze intramolecular Friedel-Crafts reactions by activating alkene moieties, which then form a reactive carbocation intermediate that cyclizes onto an aromatic ring. nih.gov A similar principle could be applied to the intermolecular acylation of 9-bromophenanthrene, where a strong acid could enhance the electrophilicity of the acylating agent.

Another innovative metal-free approach utilizes heterogeneous catalysts. Mesoporous graphitic carbon nitride (g-C₃N₄) has been shown to activate benzene, enabling Friedel-Crafts reactions with carboxylic acids or alcohols directly, thus circumventing the need for metal chlorides and halogenated compounds. rsc.orgnih.gov Such a catalyst could potentially be employed for the acylation of phenanthrene derivatives, offering the advantages of catalyst recyclability and reduced hazardous waste.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield of the desired 1-acetyl isomer and minimizing the formation of other regioisomers. Key parameters that can be adjusted include solvent, temperature, catalyst loading, and reaction time.

The choice of solvent is particularly critical in Friedel-Crafts acylation of phenanthrene, as it can dramatically influence the distribution of isomers. Research on the acetylation of unsubstituted phenanthrene has shown that solvents like ethylene dichloride favor the formation of the 9-acetylphenanthrene, whereas nitrobenzene leads predominantly to the 3-isomer. rsc.org The 1-isomer is typically a minor product, but its proportion can be increased in specific solvents like chloroform. rsc.org For the acylation of 9-bromophenanthrene, a systematic screening of solvents would be essential to identify conditions that favor substitution at the 1-position.

Further optimization can be achieved using Response Surface Methodology (RSM), a statistical approach for evaluating the effects of multiple parameters simultaneously. A study on the Friedel-Crafts acylation of para-fluorophenol using a phosphomolybdic acid catalyst demonstrated that catalyst dosage and reaction time were the most significant factors affecting product yield. nih.gov Increasing the amount of catalyst provides more active sites, enhancing the reaction rate, while optimizing the reaction time prevents the degradation of the product or the formation of byproducts. nih.gov

A hypothetical optimization study for the acylation of 9-bromophenanthrene might explore the variables shown in the table below to maximize the yield of the target compound.

EntrySolventTemperature (°C)Catalyst SystemTime (h)Yield of 1-isomer (%)
1Carbon Disulfide0AlCl₃ (1.1 eq)415
2Chloroform0AlCl₃ (1.1 eq)425
3Nitrobenzene25AlCl₃ (1.1 eq)25
4Chloroform25AlCl₃ (1.1 eq)222
5Chloroform0TFA (excess)1230

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying the 12 Principles of Green Chemistry can significantly reduce the environmental impact of synthesizing this compound. solubilityofthings.comacs.org This involves a shift towards more sustainable practices, from the choice of reagents and solvents to energy consumption.

Catalysis: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Replacing a stoichiometric Lewis acid like AlCl₃ in the Friedel-Crafts acylation with a recyclable, heterogeneous metal-free catalyst (e.g., g-C₃N₄) or a highly efficient organocatalyst reduces waste and allows for easier product purification. rsc.org

Safer Solvents and Auxiliaries: Many traditional solvents used in Friedel-Crafts reactions, such as carbon disulfide and chlorinated hydrocarbons (e.g., ethylene dichloride), are toxic and environmentally harmful. rsc.org Green chemistry encourages their replacement with safer alternatives. While the low solubility of PAHs can be a challenge, research into using water, supercritical fluids, ionic liquids, or even solvent-free conditions is an active area. mdpi.com

Design for Energy Efficiency: Synthetic methods should be designed for ambient temperature and pressure whenever possible. nih.gov For reactions that do require energy input, methods like microwave-assisted synthesis can be more efficient than conventional heating, often leading to dramatically shorter reaction times and reduced energy consumption. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Metal-catalyzed C-H activation strategies, which avoid the need for pre-functionalized substrates, are an example of improving atom economy in the synthesis of complex molecules like phenanthrene derivatives. researchgate.netbenthamscience.com

The following table contrasts a hypothetical traditional synthesis with a greener, more sustainable approach.

ParameterTraditional ApproachGreen Chemistry Approach
Bromination Br₂ / FeBr₃ in CCl₄NBS with non-metal catalyst in ethyl acetate
Acylation Catalyst Stoichiometric AlCl₃Catalytic amount of a recyclable solid acid (e.g., g-C₃N₄)
Solvent Carbon Disulfide or NitrobenzeneIonic Liquid or solvent-free (microwave)
Energy Source Conventional heating (reflux)Microwave irradiation
Waste Profile High (metal salts, hazardous solvents)Low (recyclable catalyst, benign solvent)

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Reaction Mechanisms and Chemical Transformations of 1 9 Bromophenanthren 1 Yl Ethan 1 One

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the electron-rich phenanthrene (B1679779) ring is a key site for transformations, enabling the introduction of new functional groups or the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgbyjus.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com

For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. In 1-(9-bromophenanthren-1-yl)ethan-1-one, the acetyl group is an electron-withdrawing group. However, its position at C1 relative to the bromine at C9 does not provide the direct ortho or para relationship required for significant activation of the ring toward traditional SNAr pathways. Consequently, subjecting this compound to typical SNAr conditions (e.g., strong nucleophiles like alkoxides or amines) is unlikely to result in efficient substitution at the C9 position. The reaction would require harsh conditions and would likely be uncompetitive with other possible reactions.

Factor Influence on SNAr Reactivity for this compound
Electron-Withdrawing Group The C1-acetyl group is an EWG but is not in a position to effectively stabilize a Meisenheimer complex formed by nucleophilic attack at C9.
Leaving Group Bromide is a competent leaving group for SNAr reactions.
Aromatic System The electron-rich nature of the phenanthrene ring is inherently disfavoring for nucleophilic attack unless strongly activated.
Overall Predicted Reactivity Low. The lack of proper electronic activation makes standard SNAr pathways unfavorable.

Radical Reactions Involving the Carbon-Bromine Bond

The C-Br bond can undergo homolytic cleavage to generate an aryl radical, a highly reactive intermediate that can participate in a variety of synthetic transformations. wikipedia.orgnih.gov This cleavage can be initiated under thermal, photochemical, or metal-catalyzed conditions. rsc.orgasiaresearchnews.com For instance, the use of radical initiators like AIBN in the presence of a hydrogen-atom donor (e.g., tributyltin hydride) can lead to the reductive debromination of the molecule.

More synthetically useful transformations involve the trapping of the generated 9-phenanthrenyl radical intermediate in C-C bond-forming reactions. wikipedia.org This radical can add to alkenes or participate in coupling reactions. Recent advances have utilized photoredox catalysis to generate aryl radicals from aryl halides under mild conditions, expanding the scope of these reactions. nih.govrsc.org

Key Radical Transformations:

Hydrogen Atom Abstraction: The formed aryl radical can abstract a hydrogen atom from a donor molecule, leading to the formation of 1-acetylphenanthrene. wikipedia.org

Coupling Reactions: The radical can be trapped by other radical species or participate in metal-catalyzed cross-coupling cascades. researchgate.net

Addition to π-Systems: The radical can add to the double or triple bonds of other molecules, initiating a chain reaction for polymerization or functionalization. libretexts.org

Directed Ortho-Metalation and Lithiation-Substitution Processes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The carbonyl oxygen of the acetyl group at the C1 position can act as a DMG, coordinating to the lithium of the base and directing deprotonation to an adjacent position. uwindsor.ca

In the case of this compound, the positions ortho to the acetyl group are C2 and the peri position C10. Therefore, treatment with a strong base like n-butyllithium would likely lead to lithiation at one of these positions, not at a position ortho to the bromine atom.

A more relevant transformation for the C-Br bond is halogen-metal exchange. This reaction is typically very fast, especially with organolithium reagents at low temperatures. Treatment of this compound with a reagent like tert-butyllithium (B1211817) would likely result in rapid bromine-lithium exchange at the C9 position, generating 1-acetylphenanthren-9-yllithium. This newly formed organolithium species is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new substituents at the C9 position.

Reaction Type Reagent Predicted Site of Reaction Resulting Intermediate
Directed ortho-Metalation (DoM)n-BuLi / TMEDAC2 or C101-(9-Bromophenanthren-2-YL)ethan-1-one-2-lithium
Halogen-Metal Exchanget-BuLiC91-Acetylphenanthren-9-yllithium

Reactivity of the Ketone Functionality

The acetyl group provides a second, highly reactive site within the molecule, primarily centered on the electrophilic carbonyl carbon and the acidic α-hydrogens.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of the ketone is highly polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org This reaction, known as nucleophilic addition, is one of the most fundamental transformations of ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated (typically during an acidic workup) to yield a tertiary alcohol. libretexts.org

A wide variety of nucleophiles can be used, leading to a diverse range of products:

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to the corresponding secondary alcohol, 1-(9-bromophenanthren-1-yl)ethanol.

Organometallic Reagents (e.g., Grignard reagents, R-MgBr; Organolithiums, R-Li): These reagents act as carbon nucleophiles, forming a new carbon-carbon bond and leading to tertiary alcohols after workup. youtube.com

Cyanide (e.g., HCN, NaCN): Addition of cyanide forms a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an aminoalcohol.

The steric bulk of the phenanthrene moiety adjacent to the carbonyl group can influence the rate of nucleophilic attack, potentially requiring more reactive nucleophiles or longer reaction times compared to less hindered ketones. libretexts.org

Enolization and Enolate Chemistry Leading to Alpha-Functionalization

The hydrogen atoms on the methyl group of the acetyl substituent are known as α-hydrogens. Due to the electron-withdrawing effect of the adjacent carbonyl group, these hydrogens are acidic and can be removed by a suitable base to form a resonance-stabilized intermediate called an enolate.

The formation of the enolate anion transforms the α-carbon into a potent nucleophile. This nucleophilic enolate can then react with a variety of electrophiles in a process known as α-functionalization. This allows for the construction of new bonds at the carbon adjacent to the carbonyl group.

Examples of Enolate Reactions:

Alkylation: Reaction with alkyl halides (R-X) to form a new C-C bond, yielding a more complex ketone.

Aldol (B89426) Addition: Reaction with an aldehyde or another ketone to form a β-hydroxy ketone (an aldol adduct).

Halogenation: Reaction with electrophilic halogen sources (e.g., Br₂) in acidic or basic conditions to introduce a halogen at the α-position.

The choice of base and reaction conditions can be crucial for controlling the regioselectivity and preventing side reactions, such as multiple alkylations or self-condensation.

Carbonyl Reduction and Oxidation Pathways

The acetyl group on the phenanthrene ring provides a reactive site for modification of the carbonyl moiety. The primary transformations involve the reduction of the ketone to a secondary alcohol.

Carbonyl Reduction: The ketone functional group in this compound is readily susceptible to reduction to form the corresponding secondary alcohol, 1-(9-Bromophenanthren-1-yl)ethan-1-ol. This transformation is a fundamental process in organic synthesis. The reduction can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent can be influenced by the presence of other functional groups and desired selectivity. In the context of drug development, understanding these carbonyl reduction pathways is crucial, as multiple enzymatic pathways exist in vivo that can metabolize xenobiotic carbonyls into their corresponding alcohols. nih.govnih.gov

Carbonyl Oxidation: Ketones, such as the one present in this compound, are generally resistant to further oxidation under standard conditions. Unlike aldehydes, which can be easily oxidized to carboxylic acids, forcing conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl group, typically leading to a mixture of products. Therefore, oxidation of the acetyl group is not a common or synthetically useful pathway for this compound.

Cross-Coupling Chemistry of this compound

The carbon-bromine bond at the 9-position of the phenanthrene nucleus is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this field. wikipedia.org

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. wikipedia.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.gov For this compound, the aryl bromide can be coupled with various organoboron reagents to introduce new aryl, heteroaryl, alkenyl, or alkyl groups at the 9-position. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. wikipedia.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

Coupling Partner (R-B(OH)₂) Catalyst System Base Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 1-(9-Phenylphenanthren-1-yl)ethan-1-one
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1-(9-(4-Methoxyphenyl)phenanthren-1-yl)ethan-1-one

Stille and Negishi Cross-Coupling Reactions

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organohalide with an organotin reagent (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org this compound can be coupled with aryl, alkenyl, or alkynyl stannanes to yield the corresponding substituted phenanthrenes.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity, functional group tolerance, and ability to form bonds between various types of carbon atoms (sp³, sp², sp). wikipedia.orgthermofisher.com The use of organozinc reagents, which can be prepared from the corresponding Grignard or organolithium reagents, makes this a powerful synthetic tool. thermofisher.com

Table 2: Representative Stille and Negishi Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst Product
Stille Tributyl(vinyl)tin Pd(PPh₃)₄ 1-(9-Vinylphenanthren-1-yl)ethan-1-one
Stille (4-Ethynylphenyl)tributyltin PdCl₂(PPh₃)₂ 1-(9-(4-Ethynylphenyl)phenanthren-1-yl)ethan-1-one
Negishi Phenylzinc chloride Pd(dppf)Cl₂ 1-(9-Phenylphenanthren-1-yl)ethan-1-one

| Negishi | Ethylzinc bromide | Ni(acac)₂ | 1-(9-Ethylphenanthren-1-yl)ethan-1-one |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is uniquely co-catalyzed by palladium and copper(I) salts and is performed in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org This reaction allows for the direct installation of an alkynyl moiety onto the phenanthrene core of this compound, providing access to a class of compounds with valuable electronic and structural properties.

Table 3: Representative Sonogashira Cross-Coupling Reactions

Terminal Alkyne (R-C≡CH) Catalyst System Base Product
Phenylacetylene Pd(PPh₃)₄ / CuI Triethylamine 1-(9-(Phenylethynyl)phenanthren-1-yl)ethan-1-one
Trimethylsilylacetylene PdCl₂(PPh₃)₂ / CuI Diisopropylamine 1-(9-((Trimethylsilyl)ethynyl)phenanthren-1-yl)ethan-1-one

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a strong base. nih.govlibretexts.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.com Using this compound as the substrate, a wide range of amines can be coupled to the 9-position of the phenanthrene ring. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for high efficiency. youtube.comorganic-chemistry.org

Table 4: Representative Buchwald-Hartwig Amination Reactions

Amine Catalyst / Ligand Base Product
Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu 1-(9-(Morpholino)phenanthren-1-yl)ethan-1-one
Aniline (B41778) Pd(OAc)₂ / XPhos K₃PO₄ 1-(9-(Phenylamino)phenanthren-1-yl)ethan-1-one

Other Transition-Metal-Catalyzed Transformations (e.g., Heck, Kumada)

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orglibretexts.org The reaction is catalyzed by palladium and requires a base to regenerate the active catalyst. libretexts.org this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 9-position, providing a pathway to extended conjugated systems. nih.govnih.gov

Kumada Coupling: The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It utilizes a nickel or palladium catalyst to couple an organohalide with a Grignard reagent (organomagnesium). wikipedia.orgnih.gov While highly effective, its scope can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups like the ketone in the target molecule without prior protection. However, successful couplings with aryl Grignard reagents are common. rhhz.net

Table 5: Representative Heck and Kumada Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst Product
Heck Ethyl acrylate Pd(OAc)₂ / P(o-tol)₃ (E)-Ethyl 3-(1-acetylphenanthren-9-yl)acrylate
Heck Styrene Pd/C 1-(9-((E)-Styryl)phenanthren-1-yl)ethan-1-one
Kumada Phenylmagnesium bromide Ni(dppe)Cl₂ 1-(9-Phenylphenanthren-1-yl)ethan-1-one

| Kumada | Methylmagnesium iodide | Pd(PPh₃)₄ | 1-(9-Methylphenanthren-1-yl)ethan-1-one |

Cyclization Reactions and Ring Formation Derived from this compound

The strategic positioning of the bromo and acetyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the synthesis of novel fused polycyclic aromatic hydrocarbons (PAHs). Several methodologies can be envisaged for these transformations, primarily leveraging the reactivity of the aryl bromide and the enolizable ketone.

Palladium-Catalyzed Intramolecular Heck Reaction: One of the most powerful methods for forming carbon-carbon bonds is the palladium-catalyzed Heck reaction. wikipedia.org In the context of this compound, an intramolecular Heck reaction could be employed to construct a new five- or six-membered ring. The reaction would likely proceed via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the enolate of the acetyl group. Subsequent β-hydride elimination would yield the cyclized product. The regioselectivity of this cyclization—that is, whether a five- or six-membered ring is formed—would depend on the reaction conditions, including the choice of palladium catalyst, ligands, and base.

Radical Cyclization: Another potential pathway for ring closure involves a radical-mediated process. Treatment of this compound with a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN, could generate an aryl radical at the C-9 position. This highly reactive intermediate could then undergo intramolecular addition to the enol or enolate of the acetyl group. Subsequent hydrogen atom abstraction would furnish the cyclized product. The success of this approach hinges on the rate of intramolecular cyclization versus intermolecular side reactions. A kinetic study of such a reaction involving N-tert-butyl-o-bromobenzylmethacryl amides demonstrated that the regioselectivity between 6-exo and 7-endo cyclization was kinetically controlled. nih.gov

Photochemical Cyclization: The phenanthrene nucleus is known to participate in various photochemical reactions. bohrium.commdpi.com Irradiation of this compound, particularly in the presence of a suitable sensitizer, could induce cyclization. This might proceed through an excited state of the phenanthrene ring, facilitating bond formation with the acetyl group. The specific pathway and resulting product would be highly dependent on the wavelength of light used and the solvent system. For instance, photocyclization of stilbene (B7821643) derivatives is a well-established method for phenanthrene synthesis, highlighting the utility of light-induced electrocyclizations. mdpi.com

The table below summarizes potential cyclization products from these proposed reactions.

Starting MaterialReaction TypeProposed Product(s)Potential Ring System
This compoundIntramolecular HeckDibenzo[de,g]chromene derivativesFused pyran ring
This compoundRadical CyclizationCyclopenta[def]phenanthren-4(1H)-oneFused cyclopentanone (B42830) ring
This compoundPhotochemical CyclizationVarious fused PAHsDependent on mechanism

Mechanistic Investigations of Key Transformations Utilizing Isotopic Labeling and Kinetic Studies

To gain a deeper understanding of the reaction mechanisms governing the transformations of this compound, isotopic labeling and kinetic studies are indispensable tools. These techniques can provide crucial evidence to distinguish between different proposed pathways and to elucidate the nature of transient intermediates.

Isotopic Labeling: The use of isotopically labeled starting materials can offer unambiguous insights into bond-forming and bond-breaking steps. nih.gov For instance, to probe the mechanism of a potential intramolecular Heck reaction, one could synthesize this compound with a deuterium (B1214612) label at the methyl group of the acetyl moiety (this compound-d₃). The position of the deuterium atoms in the final cyclized product would reveal whether the reaction proceeds through an enolate intermediate and could help to elucidate the stereochemistry of the insertion step. Deuterium labeling has been effectively used to establish the stereochemistry of the oxypalladation step in Wacker-type cyclizations. nih.gov

In the case of a radical cyclization, deuterium labeling of the solvent or the hydrogen atom source (e.g., using Bu₃SnD instead of Bu₃SnH) could help to identify the source of the hydrogen atom in the final product, confirming the involvement of a radical intermediate. nih.gov

A kinetic isotope effect (KIE) study could also be highly informative. By comparing the rate of reaction of the non-labeled substrate with that of a deuterated analogue (e.g., at the acetyl group), one can determine if the C-H bond is broken in the rate-determining step. A significant KIE would suggest that deprotonation of the acetyl group is involved in or before the slowest step of the reaction, which would be consistent with a mechanism involving an enolate.

The following table outlines how these mechanistic tools could be applied to differentiate between the proposed cyclization pathways.

Mechanistic QuestionExperimental ApproachExpected Outcome for Heck ReactionExpected Outcome for Radical Cyclization
Involvement of enolate?Deuterium labeling of the acetyl groupDeuterium scrambling or loss consistent with enolate formation.Deuterium atoms remain at their original position until final quenching.
Source of hydrogen atom?Using deuterated solvent or radical quencherNo incorporation of deuterium from solvent in the main product.Incorporation of deuterium from the deuterated source.
Rate-determining step?Kinetic studies varying reactant concentrationsRate law consistent with oxidative addition or migratory insertion as the slow step.Rate law consistent with radical generation or cyclization as the slow step.
C-H bond cleavage in RDS?Kinetic Isotope Effect (KIE) using deuterated acetyl groupA primary KIE would suggest deprotonation is rate-determining.No significant KIE expected for the initial C-H bond of the acetyl group.

Through the systematic application of these synthetic methodologies and detailed mechanistic investigations, a comprehensive understanding of the chemical reactivity of this compound can be achieved, paving the way for the rational design and synthesis of complex polycyclic aromatic systems.

Structural Elucidation and Conformational Analysis of 1 9 Bromophenanthren 1 Yl Ethan 1 One

Spectroscopic Methods for Molecular Structure Determination

A definitive structural assignment of 1-(9-Bromophenanthren-1-yl)ethan-1-one would be achieved through the combined application of several key spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is anticipated to reveal a complex pattern of signals corresponding to the aromatic protons of the phenanthrene (B1679779) ring system and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The presence of the bromine atom and the acetyl group would further influence the precise chemical shifts of the adjacent protons.

Spin-spin coupling between neighboring, non-equivalent protons would lead to the splitting of signals into multiplets (e.g., doublets, triplets, etc.). The coupling constants (J values) would provide crucial information about the connectivity of the protons within the phenanthrene rings. For instance, ortho-coupled protons typically exhibit larger coupling constants (J ≈ 7-9 Hz) compared to meta- (J ≈ 2-3 Hz) and para-coupled (J ≈ 0-1 Hz) protons. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm), as they have no adjacent protons to couple with.

A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the type of information that would be obtained.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H7.0 - 9.0m-
CH₃2.5 - 3.0s-
s = singlet, m = multiplet

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (δ > 190 ppm). The aromatic carbons of the phenanthrene ring would resonate in the approximate range of δ 120-140 ppm. The carbon atom directly bonded to the bromine atom (C-9) would show a characteristic chemical shift, influenced by the heavy atom effect. The methyl carbon of the acetyl group would appear at a significantly more upfield chemical shift.

A predicted ¹³C NMR data table is shown below:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O> 190
Aromatic-C120 - 140
C-BrSpecific shift due to halogen
CH₃20 - 30

COSY (Correlation Spectroscopy): This experiment would reveal correlations between spin-coupled protons, helping to trace the connectivity within the individual aromatic rings of the phenanthrene system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the acetyl group and the phenanthrene ring, as well as linking the different aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the conformation of the molecule, for instance, the orientation of the acetyl group relative to the plane of the phenanthrene ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous determination of the elemental formula of this compound (C₁₆H₁₁BrO). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom, with the M+ and M+2 peaks having nearly equal intensity. Analysis of the fragmentation pattern would provide further structural confirmation, with expected fragments corresponding to the loss of the acetyl group and the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum would provide clear evidence for the presence of the key functional groups in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. The spectrum would also display characteristic absorptions for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and the aromatic C=C stretching vibrations (in the range of 1450-1600 cm⁻¹). The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

A summary of expected IR absorptions is provided in the table below:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Carbonyl (C=O) Stretch1680 - 1700
Aromatic C=C Stretch1450 - 1600
C-Br Stretch< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The electronic absorption spectrum of this compound is expected to be dominated by the characteristic transitions of the phenanthrene aromatic system, modified by the presence of the bromo and acetyl substituents. The UV-Vis spectrum of the parent phenanthrene molecule typically displays three main absorption bands. These bands arise from π-π* electronic transitions within the fused aromatic rings.

The introduction of a bromine atom at the 9-position and an acetyl group at the 1-position is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) for these bands. This is due to the extension of the conjugated system and the electronic effects of the substituents. The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic system, while the acetyl group, being an electron-withdrawing group, can also influence the electronic distribution.

A study on various phenanthrene derivatives showed that the absorption spectra of these compounds typically exhibit three intense bands between 250 and 275 nm, with several less intense bands extending up to 380 nm. researchgate.net For comparison, the UV/Visible spectrum of 9-bromophenanthrene (B47481) is available and shows characteristic absorption maxima. nih.gov The addition of the acetyl group at the 1-position would further perturb the electronic structure.

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

CompoundExpected λmax (nm)Type of Transition
Phenanthrene~250, 295, 340π → π
9-BromophenanthreneShifted from phenanthreneπ → π
This compoundFurther red-shiftedπ → π, n → π

Note: The n→π transition, originating from the lone pair of electrons on the carbonyl oxygen of the acetyl group, is expected to be weak and may be obscured by the more intense π→π* bands.*

X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Absolute Configuration (if applicable)

The phenanthrene moiety itself is largely planar due to the sp² hybridization of its carbon atoms. However, the presence of bulky substituents at the 1 and 9 positions is expected to introduce significant steric hindrance. This steric strain between the bromo group and the acetyl group will likely force the acetyl group to rotate out of the plane of the phenanthrene ring. This would result in a non-planar conformation in the solid state to minimize repulsive interactions.

In the crystal packing, intermolecular interactions such as C-H···O hydrogen bonds (between the hydrogen atoms of the phenanthrene ring or the methyl group and the carbonyl oxygen of the acetyl group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the phenanthrene rings of adjacent molecules are expected to play a crucial role in stabilizing the crystal lattice. The planarity of the phenanthrene rings in polycyclic aromatic hydrocarbons facilitates such stacking interactions. researchgate.net

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/Characteristic
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (if racemic)
Key Dihedral AngleC(9)-C(1)-C(acetyl)-O(acetyl) would be non-zero
Intermolecular InteractionsC-H···O, π-π stacking, Halogen bonding

Note: The absolute configuration could be determined if a chiral resolution is performed and the compound crystallizes in a non-centrosymmetric space group.

Conformational Isomerism and Rotational Barriers Around C-C Bonds

The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the acetyl group to the phenanthrene ring (the C1-C(acetyl) bond). The rotation around this bond is not free and is hindered by a rotational barrier. This barrier arises from the steric interactions between the carbonyl oxygen and the methyl group of the acetyl moiety with the hydrogen atom at the 2-position and the bromine atom at the 9-position of the phenanthrene ring.

Conformational isomers, or rotamers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, different rotational conformers would exist, with the most stable conformer being the one that minimizes steric repulsion.

Table 3: Factors Influencing the Rotational Barrier of the Acetyl Group

FactorDescription
Steric HindranceRepulsive interaction between the acetyl group and the adjacent bromo and hydrogen atoms.
Electronic EffectsConjugation between the carbonyl group and the π-system of the phenanthrene ring, which favors planarity.
van der Waals ForcesAttractive or repulsive forces between non-bonded atoms.

Analysis of Planarity and Aromaticity of the Phenanthrene Moiety

The planarity of the phenanthrene core is a key feature of its aromaticity. However, significant steric strain, as anticipated between the 1-acetyl and 9-bromo substituents, can lead to distortions from planarity. Such distortions can involve out-of-plane bending of the aromatic rings. While polycyclic aromatic hydrocarbons are generally planar, severe steric hindrance can induce non-planar geometries. researchgate.net

Aromaticity is a fundamental concept that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The aromaticity of the phenanthrene system in this compound can be assessed using computational descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the geometric criterion of bond length equalization. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic system. nih.govacs.orgacs.org The introduction of substituents can locally alter bond lengths and thus affect the HOMA values of the individual rings within the phenanthrene system.

NICS: This magnetic criterion measures the shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. rsc.org

The electron-withdrawing acetyl group and the electron-donating/withdrawing bromo group will influence the electron density distribution within the phenanthrene rings, which in turn can modulate their local aromaticity. It is expected that the individual rings of the phenanthrene core will exhibit different degrees of aromaticity due to the asymmetric substitution pattern.

Theoretical and Computational Investigations of 1 9 Bromophenanthren 1 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a lens into the electronic behavior that governs a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(9-Bromophenanthren-1-YL)ethan-1-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting energetic information would provide insights into the compound's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

An FMO analysis of this compound would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution would reveal which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO), highlighting potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. uni-muenchen.de It is a visual representation of the total electrostatic potential mapped onto the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green usually represents regions of neutral potential.

An MEP map of this compound would visually identify the electron-rich areas, likely around the oxygen atom of the carbonyl group and potentially influenced by the bromine atom, and electron-deficient areas, offering a clear prediction of its intermolecular interaction patterns. nih.govresearchgate.net

Charge Distribution and Bond Order Analysis

Bond order analysis complements this by quantifying the number of chemical bonds between a pair of atoms. This information is crucial for characterizing the nature of the chemical bonds (single, double, triple) and for understanding the delocalization of electrons within the aromatic phenanthrene (B1679779) ring system.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry can also be a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Modeling of Key Synthetic Steps and Transformation Pathways

For a molecule like this compound, computational modeling could be used to explore its synthesis and potential transformations. nih.govcam.ac.uk For instance, the mechanism of a Friedel-Crafts acylation to introduce the acetyl group onto the phenanthrene ring could be modeled. This would involve identifying the reactants, intermediates, transition states, and products for each step of the reaction.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile would reveal the activation energies for each step, allowing for the determination of the rate-determining step of the reaction. Furthermore, the geometry of the transition states can be elucidated, providing a detailed picture of the bond-breaking and bond-forming processes. This level of mechanistic detail is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Calculation of Activation Barriers and Reaction Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation barrier (activation energy, Ea), which is a key determinant of the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution on the phenanthrene ring, nucleophilic addition to the acetyl group, or transformations involving the bromo substituent. For instance, the mechanism of a Friedel-Crafts acylation or a Suzuki coupling reaction at a different position on the phenanthrene ring could be mapped out. nih.govnih.gov

A typical reaction energy profile plots the energy of the system against the reaction coordinate. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to locate the geometry of all stationary points along the proposed pathway. nih.gov The resulting energy profile would reveal whether the reaction is endothermic or exothermic and would quantify the activation energies for each step. For example, in a multi-step reaction, the calculations would identify the rate-determining step as the one with the highest activation barrier. researchgate.net

Table 1: Illustrative Reaction Energy Data for a Hypothetical Reaction of this compound (Note: This data is exemplary and based on typical values for reactions of related aromatic compounds.)

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants + Reagent0.0
2Transition State 1+22.5
3Intermediate+5.3
4Transition State 2+15.8
5Products-10.2

This table illustrates a two-step exothermic reaction where the first step has the higher activation barrier and is therefore rate-limiting.

Prediction of Spectroscopic Parameters from Theoretical Models

Predicting Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structure elucidation. nih.govd-nb.info The most common method involves using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. youtube.comgaussian.com

The process for predicting the ¹H and ¹³C NMR spectra of this compound would be as follows:

Conformational Search: The molecule's flexibility, particularly the rotation of the acetyl group, necessitates a thorough conformational search to identify all low-energy conformers.

Geometry Optimization: Each conformer is then optimized, typically using a functional like B3LYP or M06-2X with a basis set such as 6-31G(d). sciforum.net

NMR Calculation: A GIAO NMR calculation is performed on each optimized conformer. This is often done at a higher level of theory, for example, using the mPW1PW91 functional with the 6-311+G(2d,p) basis set in a continuum solvent model (like PCM) to simulate the experimental conditions (e.g., in CDCl₃). nih.gov

Boltzmann Averaging: The calculated isotropic shielding values for each nucleus are averaged, weighted by the Boltzmann population of each conformer at the relevant temperature.

Chemical Shift Calculation: The final chemical shifts (δ) are obtained by subtracting the calculated shielding values (σ) from the shielding value of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). youtube.com

Predicted chemical shifts are often linearly scaled to improve agreement with experimental data, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.govd-nb.info

Table 2: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons of this compound (Note: This data is hypothetical. Experimental values would be needed for actual comparison.)

Carbon AtomPredicted δ (ppm)Scaled Predicted δ (ppm)Hypothetical Experimental δ (ppm)
C=O205.4201.8201.5
C-Br (C9)124.1122.5122.3
C-COMe (C1)135.2133.4133.1
CH₃30.829.929.7

Theoretical vibrational frequency calculations are invaluable for assigning absorption bands in an experimental Infrared (IR) spectrum. These calculations are typically performed within the harmonic approximation using DFT. researchgate.net For a molecule like this compound, a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) would yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net

Harmonic calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity and basis set imperfections. nist.gov To correct for this, the calculated frequencies are uniformly scaled by an empirical factor (typically ~0.96-0.98 for B3LYP functionals). nih.gov More advanced, but computationally expensive, methods can calculate anharmonic corrections directly using approaches like second-order vibrational perturbation theory (VPT2). nih.govq-chem.com

The calculated spectrum would allow for the confident assignment of key vibrational modes, such as the C=O stretch of the acetyl group, various C-H and C-C stretching and bending modes of the phenanthrene core, and vibrations involving the C-Br bond.

Table 3: Illustrative Calculated Vibrational Frequencies for this compound (Note: This data is exemplary and based on typical results for related compounds.)

Vibrational Mode DescriptionHarmonic Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3150-32503024-3120Medium-Weak
Methyl C-H Stretch3010-30902890-2966Medium
Carbonyl (C=O) Stretch17451675Strong
Aromatic C=C Stretch1550-16801488-1613Strong-Medium
C-Br Stretch615590Medium

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. nih.govnih.gov By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), one can predict the wavelength of maximum absorption (λ_max).

For this compound, a TD-DFT calculation, often using a range-separated functional like CAM-B3LYP or ωB97X-D with a diffuse basis set (e.g., 6-311+G(d,p)) and a solvent model, would be performed on the optimized ground-state geometry. nih.gov The output provides the excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).

Analysis of the involved molecular orbitals (e.g., HOMO and LUMO) helps in understanding the charge transfer characteristics of the excitations. nih.gov Such calculations can explain how the bromo and acetyl substituents modify the photophysical properties compared to unsubstituted phenanthrene. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides high accuracy for static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would model the molecule's movement in an explicit solvent box (e.g., water or chloroform) over nanoseconds.

MD simulations are particularly useful for:

Conformational Sampling: Thoroughly exploring the conformational space, such as the rotation of the acetyl group relative to the phenanthrene ring, and determining the relative populations of different conformers. nih.gov

Solvent Effects: Analyzing the specific interactions between the solute and individual solvent molecules, including the formation and dynamics of solvation shells around the polar acetyl group and the hydrophobic phenanthrene core.

For greater accuracy in describing specific regions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. acs.orgnih.govyoutube.comnih.govarxiv.org In a QM/MM simulation, the solute (or a part of it) is treated with a high-level QM method, while the surrounding solvent is treated with a computationally cheaper MM force field. This approach provides a more accurate description of electronic polarization and specific solute-solvent interactions than pure classical MD.

Analysis of Non-Covalent Interactions within the Molecule and with Solvents

Non-covalent interactions (NCIs) are critical in determining molecular conformation, crystal packing, and interactions with other molecules. For a halogenated compound like this compound, several types of NCIs are significant.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface along the C-Br bond axis, known as a σ-hole. nih.govresearchgate.net This allows it to act as a Lewis acid, forming attractive interactions (halogen bonds) with Lewis bases like the oxygen of a solvent molecule or the carbonyl oxygen of another molecule. rsc.orgresearchgate.netnih.gov

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor from protic solvents.

π-π Stacking: The large aromatic phenanthrene core can engage in π-π stacking interactions with other aromatic systems.

The Non-Covalent Interaction (NCI) index , also known as NCI-plot, is a powerful visualization tool based on the electron density (ρ) and its reduced density gradient (s). researchgate.netnih.govwikipedia.orgchemtools.orgresearchgate.net It generates 3D isosurfaces that identify the location and nature of NCIs:

Blue surfaces indicate strong, attractive interactions (e.g., hydrogen or strong halogen bonds).

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces denote repulsive steric clashes.

This analysis would provide detailed insight into the intramolecular forces (e.g., between the bromo and acetyl groups) and the intermolecular interactions that govern the compound's behavior in solution and in the solid state.

Applications of 1 9 Bromophenanthren 1 Yl Ethan 1 One in Advanced Materials and Chemical Synthesis

Building Block for Functionalized Polyaromatic Hydrocarbons (PAHs)

The core utility of 1-(9-Bromophenanthren-1-YL)ethan-1-one lies in its capacity to serve as a foundational element for the construction of larger, more complex polyaromatic hydrocarbons. The bromine atom at the 9-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, for instance, enables the reaction of the bromo-phenanthrene derivative with a wide range of organoboron compounds, such as boronic acids or esters. nih.govresearchgate.netresearchgate.net This method is exceptionally powerful for creating biaryl systems or for appending other aromatic fragments to the phenanthrene (B1679779) core. Similarly, the Sonogashira coupling facilitates the introduction of acetylenic moieties by reacting the bromo-derivative with terminal alkynes. rsc.orgresearchgate.netunist.ac.kr This is a common strategy for extending the π-conjugation of the aromatic system, which is crucial for tuning the electronic and photophysical properties of the resulting materials. The Heck reaction offers another avenue for functionalization, allowing for the vinylation of the phenanthrene ring. researchgate.netslideshare.net

The acetyl group, while less reactive in these specific cross-coupling reactions, provides a secondary site for modification. It can be transformed into a variety of other functional groups, either before or after the modification at the bromine site, adding another layer of synthetic versatility. This dual functionality allows for the stepwise and controlled synthesis of highly tailored PAHs with specific electronic, optical, or self-assembly properties. wikipedia.orgnih.gov

Table 1: Potential Cross-Coupling Reactions for Extending the PAH Core

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, BaseAryl-substituted phenanthrene
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, BaseAlkynyl-substituted phenanthrene
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseAlkenyl-substituted phenanthrene
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseAmino-substituted phenanthrene

Precursor for Organic Electronic and Optoelectronic Materials

The development of organic materials for electronic and optoelectronic devices is a rapidly advancing field. Phenanthrene derivatives are attractive candidates for these applications due to their inherent photophysical properties and high charge carrier mobilities. This compound serves as a valuable precursor for several classes of these materials. rsc.orggoogle.com

In the realm of OLEDs, phenanthrene derivatives have been explored as host materials for phosphorescent emitters and as blue-emitting materials themselves. researchgate.netnih.govnih.gov The extended π-conjugated systems that can be synthesized from this compound via the aforementioned cross-coupling reactions are crucial for achieving the desired electronic properties, such as appropriate HOMO/LUMO energy levels for efficient charge injection and transport. The acetyl group can be used to attach other functional units or to modify the electronic nature of the molecule, thereby fine-tuning the emission color and efficiency of the resulting OLED device.

For OPVs, the ability to create donor-acceptor type molecules is critical for efficient charge separation. This compound can be elaborated into either a donor or an acceptor component. For example, coupling with an electron-donating moiety at the bromine position can lead to a donor material. Conversely, modification of the acetyl group or coupling with an electron-withdrawing unit can produce an acceptor material.

The performance of OFETs is highly dependent on the molecular packing and charge transport characteristics of the organic semiconductor. wikipedia.org The rigid and planar nature of the phenanthrene core is advantageous for promoting intermolecular π-π stacking, which is essential for efficient charge transport. By using this compound as a starting material, it is possible to synthesize larger, disc-like PAHs that can self-assemble into well-ordered thin films. The substituents introduced via reactions at the bromo and acetyl positions can be designed to control the solid-state packing and improve the charge carrier mobility of the material.

Organic thermoelectric devices, which can convert heat energy directly into electrical energy, represent an emerging application for conductive organic materials. The key parameters for thermoelectric performance are high electrical conductivity and a high Seebeck coefficient, coupled with low thermal conductivity. The ability to create highly conjugated systems from this compound is relevant here, as extended conjugation is often correlated with higher electrical conductivity. The functional groups can be tailored to influence the charge carrier concentration and energy levels, which in turn affect the Seebeck coefficient.

Intermediate in the Synthesis of Complex Molecules and Natural Product Analogues

Beyond materials science, this compound is a valuable intermediate in the synthesis of complex organic molecules. The phenanthrene skeleton is found in a number of natural products, including some alkaloids and steroids. This bromo-acetylated phenanthrene derivative provides a convenient starting point for the synthesis of analogues of these natural products, which can be used for biological studies.

The orthogonal reactivity of the bromo and acetyl groups allows for a modular approach to the synthesis of complex targets. For example, a complex fragment could be introduced at the 9-position via a cross-coupling reaction, followed by elaboration of the acetyl group at the 1-position to complete the synthesis of the target molecule. This stepwise approach offers a high degree of control and flexibility in the synthetic route.

Design and Synthesis of Fluorescent Probes and Chemosensors

The intrinsic fluorescence of the phenanthrene core makes it an excellent platform for the development of fluorescent probes and chemosensors. The fluorescence properties, such as quantum yield and emission wavelength, are sensitive to the substituents on the phenanthrene ring. By strategically modifying this compound, it is possible to create molecules that exhibit a change in their fluorescence in response to the presence of a specific analyte, such as a metal ion or a biologically relevant molecule. rsc.org

The bromo group can be replaced with a receptor unit that selectively binds to the target analyte. The acetyl group can be used to modulate the photophysical properties of the probe or to attach other functionalities, such as a water-solubilizing group. The binding of the analyte to the receptor can cause a change in the electronic structure of the molecule, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift in the emission wavelength).

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The phenanthrene core of this compound is particularly suited for applications in this area due to its propensity for π-π stacking interactions.

While no molecular cages have been synthesized directly from this compound to date, its structure is analogous to other polycyclic aromatic hydrocarbons that have been successfully incorporated into complex host-guest systems. The general strategy involves using the aromatic core as a panel or vertex in a larger, three-dimensional structure.

For instance, the bromo and acetyl groups on the phenanthrene ring could be chemically modified to introduce functionalities capable of directing the assembly of a cage structure. The bromo-group can undergo palladium-catalyzed cross-coupling reactions to attach linker units, while the acetyl group could be used to form imines or other covalent bonds to connect to other molecular components. These reactions would allow for the programmed assembly of discrete, hollow architectures capable of encapsulating guest molecules. The internal cavity of such a cage would be lined by the phenanthrene units, creating a hydrophobic environment suitable for binding other aromatic molecules through π-π stacking and hydrophobic effects.

An example of a similar principle is the self-assembly of pyrene-based ligands into MII4L6 structures, where the large aromatic surfaces of pyrene (B120774) drive the formation of the assembly and create a defined cavity. acs.org A hypothetical assembly using a derivative of this compound could follow a similar path, leading to novel host-guest systems with tailored binding properties.

The planar and electron-rich nature of the phenanthrene ring system is a strong driver for self-assembly through π-π stacking interactions. nih.gov These interactions, where the aromatic rings of adjacent molecules align face-to-face, can lead to the formation of ordered, one-dimensional stacks or other hierarchical structures. nih.gov In the case of this compound, these stacks would expose the bromo and acetyl functional groups on their periphery.

These exposed functional groups could then be used to direct the further assembly of these stacks into more complex architectures. For example, the acetyl groups could participate in hydrogen bonding, or the bromo-groups could coordinate to metal centers, linking the one-dimensional stacks into two- or three-dimensional arrays. This hierarchical self-assembly is a powerful strategy for creating complex, functional materials from simple molecular building blocks.

Research on other π-conjugated systems, such as phenanthroline-fused phthalocyanine (B1677752) derivatives, has demonstrated the formation of nanowires and nanoribbons through a combination of π-π stacking and other intermolecular forces. rsc.org It is conceivable that this compound could be similarly employed to generate novel nanomaterials with interesting electronic or photophysical properties.

Development of Novel Polymer Architectures and Macromolecules

The presence of two distinct and reactive functional groups makes this compound a potentially valuable monomer for the synthesis of novel polymers. The phenanthrene unit would be incorporated into the polymer structure, imparting its characteristic photophysical properties and rigidity.

The bromo-substituent at the 9-position is a key handle for polymerization, particularly through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (reacting with a boronic acid or ester) wikipedia.orgrsc.orgrsc.orglibretexts.orgorganic-chemistry.org and the Sonogashira coupling (reacting with a terminal alkyne) wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. By reacting this compound with a suitable di-functionalized co-monomer, a variety of polymer backbones could be constructed.

For example, a Suzuki-Miyaura polymerization with a diboronic acid would lead to a polymer with alternating phenanthrene and other aromatic units. The resulting polymer would be highly conjugated and likely possess interesting optical and electronic properties suitable for applications in organic electronics.

The acetyl group at the 1-position offers further opportunities for creating complex polymer architectures. It can serve as a reactive site for post-polymerization modification, allowing for the attachment of various side chains to tune the polymer's properties, such as solubility or self-assembly behavior. Alternatively, the acetyl group could be used in the polymerization itself. For instance, an aldol (B89426) condensation polymerization could be employed, where the enolate of the acetyl group reacts with another carbonyl compound to form the polymer backbone. libretexts.orgkhanacademy.orgrsc.orgyoutube.commasterorganicchemistry.com This would lead to polymers with a very different structure and properties compared to those obtained through cross-coupling reactions.

The table below summarizes some of the potential polymerization reactions involving this compound and the resulting polymer architectures.

Polymerization Reaction Co-monomer Potential Polymer Architecture Key Features
Suzuki-Miyaura CouplingAryl-diboronic acidAlternating conjugated polymerHigh thermal stability, potential for electronic applications
Sonogashira CouplingDi-alkynePoly(arylene ethynylene)Rigid-rod structure, fluorescent properties
Aldol CondensationDi-ketone or di-aldehydePoly(β-hydroxy ketone) or poly(enone)Flexible backbone, potential for further functionalization

Ligand Design and Metal Complexation Chemistry Involving 1 9 Bromophenanthren 1 Yl Ethan 1 One Derivatives

Coordination Chemistry of Phenanthrene-Based Ligands

Phenanthrene (B1679779) and its derivatives are well-established in coordination chemistry, often acting as "antenna" ligands in luminescent metal complexes. nih.gov The aromatic system of phenanthrene can absorb UV energy and transfer it to a coordinated metal center, which then emits light. The introduction of an acetyl group at the 1-position and a bromine atom at the 9-position of the phenanthrene core in 1-(9-Bromophenanthren-1-YL)ethan-1-one offers multiple avenues for creating sophisticated ligands.

The acetyl group can be chemically modified, for instance, through condensation reactions with amines to form Schiff base ligands. These Schiff bases, particularly those with additional donor atoms, can act as multidentate chelators for a range of transition metals. The bromo group, on the other hand, can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other functional groups or to link the phenanthrene unit to other aromatic systems, thereby creating larger, more complex ligand architectures. sigmaaldrich.com 9-Bromophenanthrene (B47481) itself has been shown to act as a fluorescence probe in coordination reactions with metal ions like Cr(VI) and Fe(III). chemicalbook.com

The coordination of such phenanthrene-based ligands to metal ions can lead to the formation of stable complexes with diverse geometries, influenced by the nature of the metal ion, the denticity of the ligand, and the steric hindrance imposed by the bulky phenanthrene moiety.

Chelation Effects and Ligand Field Theory Considerations in Metal Complexes

When a derivative of this compound acts as a multidentate ligand, binding to a metal center through two or more donor atoms, the chelate effect comes into play. This effect describes the enhanced stability of a metal complex containing a chelating ligand compared to a similar complex with monodentate ligands. nih.gov The formation of a five- or six-membered ring between the ligand and the metal ion is entropically favored, leading to a higher formation constant for the chelated complex.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting metal complexes. LFT considers the interactions between the metal d-orbitals and the ligand orbitals. The energy of the d-orbitals is split in the presence of the ligand field, and the magnitude of this splitting (Δ) depends on the geometry of the complex, the charge on the metal ion, and the nature of the ligand.

Phenanthrene-based ligands, being aromatic systems, can participate in both σ-donation and π-interactions with the metal center. The π-system of the phenanthrene ring can engage in π-backbonding, where electrons from the metal d-orbitals are donated into the empty π*-orbitals of the ligand. This back-donation strengthens the metal-ligand bond and can significantly influence the ligand field splitting, thereby affecting the magnetic properties and color of the complex.

Table 1: General Properties of Relevant Aromatic Systems
CompoundMolecular FormulaMolar Mass (g/mol)Key Feature
PhenanthreneC14H10178.23Three fused benzene (B151609) rings, angular arrangement
AnthraceneC14H10178.23Three fused benzene rings, linear arrangement
PyridineC5H5N79.10Six-membered heterocyclic aromatic ring with one nitrogen atom
1,10-PhenanthrolineC12H8N2180.21Aromatic heterocyclic compound, bidentate chelating ligand

Application as Ligands in Homogeneous Catalysis

The unique electronic and steric properties of ligands derived from this compound make them attractive candidates for applications in homogeneous catalysis.

Metal complexes featuring phenanthrene-based ligands can serve as catalysts for a variety of oxidation and reduction reactions. For instance, iron complexes with phenanthroline ligands have been shown to catalyze C-H amination reactions. Similarly, derivatives of this compound could be used to create ligands for metal-catalyzed oxidation of alcohols or hydrogenation of unsaturated bonds. The phenanthrene moiety can influence the redox potential of the metal center, thereby tuning the catalytic activity. The catalytic hydrogenation of phenanthrene itself has been studied using various catalysts.

There is a growing interest in replacing precious metal catalysts (like palladium) with more abundant and less expensive metals such as iron, copper, and nickel for cross-coupling reactions. The design of robust ligands that can stabilize these earth-abundant metals in various oxidation states is crucial for developing efficient catalytic systems. Ligands derived from this compound, with their tunable steric and electronic properties, could be employed in this context. For example, a Schiff base ligand synthesized from this precursor could coordinate to a nickel center and promote Suzuki-Miyaura or Kumada-Corriu cross-coupling reactions.

The introduction of chirality into the ligand structure is essential for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. Chiral derivatives of this compound could be synthesized, for example, by using a chiral amine in the formation of a Schiff base ligand or by introducing a chiral substituent via the bromo group. Such chiral ligands could be used in asymmetric hydrogenation, epoxidation, or cyclopropanation reactions. The rigid phenanthrene backbone can provide a well-defined chiral environment around the metal center, which is critical for achieving high enantioselectivity.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis.

Derivatives of this compound, particularly after modification to introduce carboxylate or other bridging functionalities, could serve as organic linkers in the synthesis of novel MOFs and CPs. The rigid and planar nature of the phenanthrene unit can lead to the formation of robust frameworks with well-defined pore structures. The bromine atom could be a site for post-synthetic modification, allowing for the introduction of further functionality within the pores of the MOF. The inherent luminescence of the phenanthrene core could also be exploited to create fluorescent MOFs for sensing applications.

Table 2: Common Metal Ions in Coordination Chemistry and Their Typical Coordination Numbers
Metal IonTypical Coordination NumbersCommon Geometries
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Octahedral
Fe(II)/Fe(III)4, 6Tetrahedral, Octahedral
Co(II)/Co(III)4, 6Tetrahedral, Octahedral
Ni(II)4, 5, 6Square Planar, Tetrahedral, Square Pyramidal, Octahedral
Zn(II)4, 5, 6Tetrahedral, Trigonal Bipyramidal, Octahedral
Ru(II)/Ru(III)6Octahedral
Ag(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral

Photoredox Catalysis and Photo-induced Electron Transfer Systems

The field of photoredox catalysis has rapidly emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. Central to this technology is the development of photosensitizers, typically metal complexes, that can absorb visible light and initiate single-electron transfer (SET) processes. The design of the ligands coordinating the metal center is crucial in tuning the photophysical and electrochemical properties of the resulting catalyst. While a broad range of aromatic and heteroaromatic scaffolds have been employed in ligand synthesis, the use of derivatives of This compound in this specific context is not extensively documented in publicly available scientific literature.

However, the broader class of phenanthrene-containing ligands has been investigated for its potential in photoredox catalysis. The phenanthrene moiety, a polycyclic aromatic hydrocarbon, possesses intrinsic photophysical properties that make it an attractive component for photosensitizers. These properties can be finely tuned through functionalization. For instance, the introduction of phosphonate (B1237965) substituents onto a phenanthroline core, a related polycyclic aromatic system, has been shown to enhance the photocatalytic efficiency of Ruthenium(II) complexes. In one study, Ru(II) complexes bearing phosphonate-substituted phenanthroline ligands outperformed the benchmark photocatalyst [Ru(bpy)₃]²⁺ in reactions proceeding through a reductive quenching cycle.

The general mechanism of photoredox catalysis involves the excitation of the photocatalyst by visible light, followed by an electron transfer event with a substrate. This can occur via two main pathways: reductive quenching, where the excited photocatalyst accepts an electron, or oxidative quenching, where it donates an electron. The resulting radical ions then engage in the desired chemical transformation. The efficiency of these processes is highly dependent on the redox potentials of the photocatalyst in both its ground and excited states, which are directly influenced by the electronic nature of the ligands.

In the context of photo-induced electron transfer (PET), phenanthrene derivatives can act as either electron donors or acceptors depending on the nature of the other species involved. For example, studies on photoinduced electron transfer between graphene quantum dots and various aniline (B41778) derivatives have provided insights into the mechanistic aspects of these processes. The luminescence of the quantum dots is quenched upon interaction with the aniline derivatives in the excited state, with bimolecular quenching rate constants in the range of (1.06–2.68) × 10⁹ M⁻¹ s⁻¹. This confirms the feasibility of PET from the aniline derivatives to the graphene quantum dots.

The development of new photocatalysts is a continuous effort in the field, with a focus on using earth-abundant metals and designing ligands that can enhance catalytic activity and stability. The exploration of novel ligand scaffolds, potentially derived from compounds like This compound , could lead to the discovery of new and efficient photoredox systems.

Table of Research Findings on Related Systems:

Catalyst SystemReaction TypeKey Findings
Ru(II) with phosphonate-substituted phenanthroline ligandsOxidation of sulfidesOutperformed benchmark catalysts in reactions proceeding via electron transfer.
Graphene Quantum Dots with Aniline DerivativesPhoto-induced Electron TransferEfficient luminescence quenching observed, indicating feasible PET.
Ir(III) and Ni(II) in a Covalent Organic Framework with phenanthroline unitsCsp³–Csp² cross-couplingsHeterogeneous system showed enhanced activity and stability. nih.gov

Photophysical and Excited State Properties of 1 9 Bromophenanthren 1 Yl Ethan 1 One

Absorption and Emission Characteristics in Solution and Solid State

No specific absorption (UV-Vis) or emission (fluorescence, phosphorescence) spectra for 1-(9-Bromophenanthren-1-YL)ethan-1-one in either solution or the solid state are available in the reviewed literature. Typically, phenanthrene (B1679779) derivatives exhibit absorption bands in the ultraviolet region corresponding to π-π* transitions. The presence of the bromine atom and the acetyl group would be expected to cause shifts in these absorption bands (bathochromic or hypsochromic) and influence the emission properties compared to unsubstituted phenanthrene. The nature of the solvent and the physical state (solution vs. solid) would also be expected to impact these characteristics due to intermolecular interactions.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org There are no published fluorescence quantum yield or lifetime values for this compound. For comparison, related aromatic compounds like 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) have a very high fluorescence quantum yield of 0.97. bjraylight.com However, the presence of a heavy bromine atom in the target compound would likely decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Phosphorescence and Delayed Fluorescence Phenomena

Studies on 9-bromophenanthrene (B47481) have shown that it exhibits room temperature phosphorescence (RTP). nih.gov This phenomenon, where a molecule emits light from a triplet excited state, is often enhanced by the presence of heavy atoms. It is therefore highly probable that this compound would also exhibit phosphorescence. However, without experimental data, its phosphorescence spectrum, quantum yield, and lifetime remain unknown. Delayed fluorescence, which can occur through mechanisms like triplet-triplet annihilation, has also not been documented for this compound.

Intersystem Crossing (ISC) and Internal Conversion (IC) Processes

Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state). The presence of the bromine atom in this compound is expected to significantly enhance the rate of ISC due to increased spin-orbit coupling. This "heavy-atom effect" is a well-established principle in photochemistry. Internal conversion (IC), a radiationless transition between states of the same spin multiplicity, is another deactivation pathway that would compete with fluorescence and ISC. Quantitative rates for these processes for the target compound have not been determined.

Energy Transfer and Electron Transfer Mechanisms within Molecular Systems

The potential for this compound to participate in energy transfer or electron transfer processes has not been investigated. As a brominated aromatic ketone, it could theoretically act as a photosensitizer, transferring its triplet energy to other molecules. Similarly, the electron-withdrawing nature of the acetyl group and the electronic properties of the bromophenanthrene core could allow it to engage in photoinduced electron transfer with suitable donor or acceptor molecules. Studies on other compounds, such as 9-bromo-10-naphthalen-2-yl-anthracene, have shown that electron donors can quench their fluorescence, indicating an electron transfer mechanism. nih.gov

Photoinduced Isomerization and Photoreactivity Pathways

While some complex ethylene (B1197577) derivatives are known to undergo photoinduced trans-cis isomerization, this is not a typical photoreaction pathway for a rigid aromatic system like phenanthrene. researchgate.net The potential photoreactivity of this compound, such as photocleavage of the carbon-bromine bond or reactions involving the acetyl group, remains unexplored.

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when dissolved in different solvents. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in spectral bands. While many fluorescent compounds show sensitivity to their environment, no studies have been published on the solvatochromic behavior of this compound. wikipedia.org Research on the related compound 9-bromo-10-naphthalen-2-yl-anthracene did show a slight blue shift in its emission spectrum with increasing solvent polarity. nih.gov

Advanced Analytical Techniques for Mechanistic Studies of 1 9 Bromophenanthren 1 Yl Ethan 1 One Reactions

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., In Situ IR, Raman, NMR)

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing continuous data on the concentrations of reactants, intermediates, and products without the need for sample extraction. rsc.orgmdpi.com This real-time analysis offers a dynamic view of the reaction, revealing kinetic profiles and helping to identify transient species that might be missed by conventional offline analysis. mdpi.comnih.gov

In Situ Infrared (IR) and Raman Spectroscopy: In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track changes in functional groups throughout a reaction. youtube.comyoutube.com For reactions involving 1-(9-Bromophenanthren-1-YL)ethan-1-one, FTIR spectroscopy would be particularly useful for monitoring the carbonyl (C=O) stretching vibration of the acetyl group and the C-Br stretching vibration. youtube.com For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the characteristic C-Br band and the appearance of new bands corresponding to the new functional group could be continuously monitored. rsc.org A fiber-optic probe immersed in the reaction mixture allows for spectra to be collected at regular intervals. mdpi.com

Hypothetical In Situ IR Monitoring Data for a Substitution Reaction

Wavenumber (cm⁻¹)Vibrational ModeObservation During Reaction
~1685C=O stretch (acetyl)Remains relatively constant or shows slight shifts due to changes in the electronic environment of the ring.
~550C-Br stretchIntensity decreases as the starting material is consumed.
VariesNew functional groupIntensity of a new characteristic band (e.g., C-N, C-O) increases as the product is formed.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information in real-time. azom.com By placing a reaction vessel within the NMR spectrometer, it is possible to acquire spectra at set intervals, tracking the changes in the chemical environment of specific protons or carbon atoms. mdpi.com For a reaction at the bromine-substituted position of this compound, such as a Suzuki cross-coupling, the disappearance of the aromatic proton signals adjacent to the bromine and the emergence of new signals corresponding to the coupled product can be quantified. azom.comresearchgate.net This allows for the determination of reaction kinetics and the identification of any significant intermediates that accumulate. azom.com

Hypothetical In Situ ¹H NMR Data for a Suzuki Coupling Reaction

AnalyteKey Proton SignalChemical Shift (ppm)Observation During Reaction
This compoundAromatic-H ortho to Br~8.5Signal intensity decreases.
Boronic Acid DerivativeVariesVariesSignal intensity decreases.
Coupled ProductNew aromatic signals~7.5 - 8.8New signals appear and their intensity increases.
Acetyl Protons (CH₃)Singlet~2.7May show a slight shift upon product formation.

Electrochemical Analysis for Redox Properties and Electron Transfer Pathways (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are invaluable for probing the redox properties of molecules and understanding electron transfer processes that may occur during a reaction. mdpi.com CV involves sweeping the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials, the reversibility of electron transfer events, and the stability of the resulting radical ions. researchgate.net

For this compound, the phenanthrene (B1679779) core is electroactive, and its redox potentials are modulated by the presence of the electron-withdrawing acetyl group and the bromine atom. The acetyl group is expected to make the phenanthrene ring more difficult to oxidize and easier to reduce compared to unsubstituted phenanthrene. The bromine atom also acts as an electron-withdrawing group. CV can be used to determine the potentials at which single-electron transfer occurs, forming radical cations or anions. This information is critical for designing and understanding electrochemically driven reactions or reactions that proceed via single-electron transfer (SET) mechanisms.

Hypothetical Cyclic Voltammetry Data for this compound

ProcessPotential (V vs. Fc/Fc⁺)CharacteristicsMechanistic Insight
First Oxidation~ +1.5IrreversibleFormation of an unstable radical cation.
First Reduction~ -1.8Quasi-reversibleFormation of a radical anion, potentially localized on the acetylphenanthrene moiety.
Second Reduction~ -2.2IrreversibleFurther reduction, possibly coupled with cleavage of the C-Br bond.

Chromatographic-Mass Spectrometric Techniques for Product Analysis and Reaction Pathway Elucidation

The combination of chromatography for separation and mass spectrometry for detection and identification is a cornerstone of reaction analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. researchgate.netsapub.org It can be used to analyze the crude reaction mixture from a reaction of this compound to identify the main products, byproducts, and any unreacted starting material. rsc.orgresearchgate.net For example, in a Friedel-Crafts acylation of phenanthrene, GC-MS can separate and identify the different positional isomers of the acetylphenanthrene product. rsc.org The fragmentation patterns observed in the mass spectrum provide definitive structural information for each separated component. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally sensitive products and intermediates, LC-MS/MS is the technique of choice. nih.govnemc.us It allows for the separation of complex mixtures in the liquid phase followed by mass analysis. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected parent ion and analyzing its daughter ions, which is invaluable for distinguishing between isomers and identifying unknown compounds in a reaction mixture. nih.gov For instance, LC-MS/MS could be used to identify and distinguish positional isomers of hydroxylated metabolites if the reaction being studied was a biotransformation. nih.gov

Hypothetical LC-MS/MS Data for a Hypothetical Hydroxylation Reaction Product

Retention Time (min)Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Tentative Identification
10.5291.0273.0, 245.0, 217.0Hydroxy-1-(9-bromophenanthren-1-yl)ethan-1-one isomer 1
11.2291.0273.0, 245.0, 202.0Hydroxy-1-(9-bromophenanthren-1-yl)ethan-1-one isomer 2

Time-Resolved Spectroscopy for Elucidating Excited-State Dynamics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption spectroscopy (fs-TAS), are used to study the dynamics of short-lived excited states that are formed upon absorption of light. nd.edursc.org These techniques use a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the changes in absorption as the molecule relaxes back to the ground state. youtube.com

For this compound, fs-TAS could provide critical insights into its photophysical and photochemical behavior. The phenanthrene core is known to have well-defined singlet and triplet excited states. ubbcluj.ro The presence of the heavy bromine atom is expected to enhance the rate of intersystem crossing (ISC) from the initial singlet excited state to the triplet state due to the heavy-atom effect. The acetyl group can also influence the nature and energy of the excited states. ubbcluj.ro By monitoring the rise and decay of transient absorption signals, it is possible to measure the lifetimes of these excited states and identify the pathways of energy relaxation, which is fundamental for understanding any photochemical reactions the molecule might undergo. nd.eduresearchgate.net

Hypothetical Transient Absorption Data for this compound

Time DelayWavelength (nm)Observed SpeciesProcess
< 1 ps500 - 600Singlet Excited State (S₁)S₀ → S₁ excitation
1 - 100 ps450 - 550Triplet Excited State (T₁)Intersystem Crossing (S₁ → T₁)
> 100 ps450 - 550Triplet Excited State (T₁)Triplet state decay

Dynamic Nuclear Polarization (DNP) Enhanced NMR for Structural and Mechanistic Insights

One of the main limitations of NMR spectroscopy is its relatively low sensitivity. Dynamic Nuclear Polarization (DNP) is a technique that can enhance NMR signal intensities by several orders of magnitude. This is achieved by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the analyte molecule. mdpi.com

For the study of reactions involving this compound, DNP-enhanced NMR could be transformative. The significant signal enhancement would allow for the detection and structural characterization of reaction intermediates that are present at very low concentrations and would be undetectable by conventional NMR. mdpi.com Furthermore, DNP can facilitate the acquisition of multi-dimensional NMR spectra (e.g., 2D correlation spectra) on small quantities of material or in a much shorter time frame, providing detailed connectivity information for complex product mixtures or for elucidating the structure of a novel product. This is particularly valuable for complex aromatic systems where spectral overlap in 1D NMR can be a significant issue. mdpi.com

Potential Applications of DNP-NMR in Studying Reactions of this compound

Analytical ChallengeHow DNP-NMR Provides a SolutionPotential Data Outcome
Low concentration of reaction intermediatesSignal enhancement allows detection and characterization.¹³C or ¹⁵N spectra of transient species.
Complex product mixturesEnhanced sensitivity enables 2D NMR on small samples, resolving overlapping signals.High-resolution 2D ¹H-¹³C HSQC or HMBC spectra for unambiguous structure elucidation.
Elucidation of minor reaction pathwaysAbility to detect and quantify minor products.Quantitative NMR data on product distribution.
Studying solid-state reactionsDNP is particularly effective for solid-state NMR.Structural information on reactants and products in the solid phase.

Structure Reactivity Relationships in 1 9 Bromophenanthren 1 Yl Ethan 1 One and Its Analogues

Influence of the Bromine Substitution Pattern on Chemical Reactivity

The position of the bromine atom on the phenanthrene (B1679779) skeleton is a critical determinant of the molecule's reactivity. In 1-(9-Bromophenanthren-1-yl)ethan-1-one, the bromine is located at the 9-position, which is one of the most reactive sites in the parent phenanthrene molecule for electrophilic attack. numberanalytics.comyoutube.com The presence of bromine, a halogen, introduces two opposing electronic effects: a deactivating inductive effect (-I) due to its electronegativity and a weakly activating resonance effect (+R) due to its lone pairs of electrons.

For electrophilic aromatic substitution, halogens are generally deactivating yet ortho-, para-directing. However, in the context of the phenanthrene system, the 9-position is unique. The addition of bromine to phenanthrene readily occurs at the 9- and 10-positions. youtube.com The bromine atom at C-9 in 9-bromophenanthrene (B47481) makes the compound a valuable intermediate for further synthesis, capable of undergoing both electrophilic and nucleophilic displacement reactions. cymitquimica.comchemicalbook.com For instance, 9-bromophenanthrene can be converted to the corresponding cyano-compound when heated with cuprous cyanide, which can then be hydrolyzed to phenanthrene-9-carboxylic acid. guidechem.comchemicalbook.com

The reactivity of a substituted phenanthrene is highly dependent on the location of the substituent. A study on the rates of detritiation of 10-substituted-9-tritiophenanthrenes in trifluoroacetic acid demonstrated this effect quantitatively. When the substituent at the 10-position was bromine, the rate of detritiation at the 9-position was significantly slower (relative rate of 0.11) compared to unsubstituted phenanthrene (relative rate of 1). rsc.org This indicates the strong deactivating effect of the bromine atom on electrophilic attack at the adjacent position. In this compound, the bromine at C-9 will similarly influence the reactivity of the entire ring system, particularly at the adjacent C-10 position, by withdrawing electron density.

CompoundRelative Rate of Detritiation at C-9 (X at C-10)
[9-³H]Phenanthrene1.00
10-Methyl-[9-³H]phenanthrene180
10-Fluoro-[9-³H]phenanthrene4.1
10-Chloro-[9-³H]phenanthrene0.185
10-Bromo-[9-³H]phenanthrene0.11
10-Iodo-[9-³H]phenanthrene0.14
Data sourced from a study on the detritiation of 10-X-[9-³H]phenanthrenes. rsc.org

Role of the Acetyl Group in Directing Functionalization and Electronic Effects

The acetyl group (-COCH₃) is a powerful electron-withdrawing group and plays a significant role in modulating the reactivity of the aromatic ring to which it is attached. As an acyl group, it deactivates the aromatic ring towards electrophilic substitution through both a negative inductive effect (-I) and a potent negative resonance effect (-R). libretexts.orgassets-servd.host This deactivation makes the ring less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609) or phenanthrene. libretexts.org

Furthermore, the acetyl group acts as a meta-director for subsequent electrophilic substitutions on the ring it is attached to (Ring A). libretexts.orgsavemyexams.com This directing effect arises because the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. In the structure of this compound, the acetyl group is at the 1-position. Therefore, any further electrophilic substitution on this specific ring would be directed primarily to the 3-position.

The Friedel-Crafts acetylation of phenanthrene itself is a reversible reaction, and the isomer distribution is highly dependent on reaction conditions. researchgate.net While the 3- and 2-acetylphenanthrenes are often the thermodynamically controlled products, the 9-acetylphenanthrene (B180964) can be the kinetically controlled product under certain conditions. researchgate.net The presence of the acetyl group at the 1-position in the title compound significantly lowers the electron density of that ring, making further functionalization on any of the rings a challenging task that requires careful selection of reaction conditions.

Steric and Electronic Effects of the Phenanthrene Core on Reaction Pathways and Selectivity

The phenanthrene core is not a simple aromatic system; it is a polycyclic aromatic hydrocarbon (PAH) with distinct electronic and steric properties. wikipedia.org Electronically, the phenanthrene molecule has non-uniform electron density. The central ring, containing the 9-10 bond, is considered to have less aromatic character and is more reactive, behaving somewhat like an alkene double bond. youtube.comwikipedia.org This inherent reactivity makes the 9- and 10-positions primary sites for reactions like halogenation and oxidation. numberanalytics.comyoutube.com

Steric hindrance is a major factor influencing the regioselectivity of reactions involving phenanthrene derivatives. numberanalytics.comrsc.org The fused-ring structure creates a crowded environment, and the introduction of substituents further complicates reaction pathways. acs.orgnih.gov In this compound, both the bromine atom at C-9 and the acetyl group at C-1 are bulky. The peri-interaction between the acetyl group at C-1 and the hydrogen at C-8, as well as the interaction between the bromine at C-9 and the acetyl group at C-1, can force the acetyl group out of the plane of the aromatic ring. This twisting can, in turn, affect the extent of electronic conjugation between the carbonyl group and the ring. Such steric crowding can block or hinder the approach of reagents to nearby positions, thereby influencing the selectivity of functionalization. nih.govyoutube.com The non-planar nature of some substituted phenanthrenes, caused by steric repulsion between adjacent or nearby groups, is a known phenomenon. wikipedia.org

Comparative Analysis with Related Brominated Phenanthrenes and Acetyl Aromatics

To understand the reactivity of this compound, it is useful to compare it with simpler, related molecules.

Comparison with 9-Bromophenanthrene: 9-Bromophenanthrene is the parent brominated core of the title compound. Its reactivity is dominated by the bromine at the active 9-position. cymitquimica.comguidechem.com It readily undergoes reactions typical of aryl halides, such as Suzuki and other cross-coupling reactions, to form C-C bonds at the 9-position. sigmaaldrich.com The introduction of the strongly deactivating acetyl group at the 1-position in this compound would render the entire molecule less reactive towards electrophilic attack than 9-bromophenanthrene.

Comparison with Acetylphenanthrenes: Friedel-Crafts acetylation of phenanthrene can lead to a mixture of isomers (1-, 2-, 3-, 4-, and 9-acetylphenanthrenes), with the product distribution being sensitive to the solvent and other conditions. researchgate.net For example, using ethylene (B1197577) dichloride as a solvent favors the 9-isomer, while nitrobenzene (B124822) favors the 3-isomer. researchgate.net Each of these isomers will have a different reactivity pattern based on the position of the deactivating acetyl group. Compared to 3-acetylphenanthrene (B1329424) (a thermodynamically favored isomer), where the acetyl group is on an outer ring and relatively unhindered, this compound has two substituents on different rings, one of which (the bromine) is at a highly reactive site and the other (the acetyl) is at a sterically hindered site. This dual substitution pattern creates a more complex reactivity profile than any of the mono-acetylated isomers.

Comparison with Simpler Acetyl Aromatics: Compared to a simple acetyl aromatic like acetophenone (B1666503), the phenanthrene core introduces significantly more complexity. While the acetyl group in acetophenone deactivates the benzene ring and directs incoming electrophiles to the meta position, the phenanthrene core in the title compound has multiple non-equivalent positions for substitution, with pre-existing electronic biases. numberanalytics.comlibretexts.org The electronic effects of the acetyl group in this compound are superimposed on the already complex electronic landscape of the phenanthrene nucleus, which is further modulated by the bromine atom.

CompoundKey Reactive Site(s)Key Substituent Effects
Phenanthrene C-9, C-10 (electrophilic attack, addition) numberanalytics.comyoutube.com-
9-Bromophenanthrene C-9 (nucleophilic substitution, coupling), C-10 (electrophilic attack) cymitquimica.comguidechem.com-I, +R from Br; deactivating
3-Acetylphenanthrene Meta-positions relative to acetyl group on the same ring-I, -R from Acetyl; strongly deactivating libretexts.org
This compound Complex interplay; C-3 (electrophilic attack), C-9 (nucleophilic substitution)Combined deactivating effects of Br and Acetyl; significant steric hindrance libretexts.orgrsc.org

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the chemical reactivity of compounds based on their molecular structure. mdpi.com Developing a QSRR model for this compound and its analogues would involve calculating a set of molecular descriptors and correlating them with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants).

For a molecule like this compound, a robust QSRR model would need to incorporate several classes of descriptors:

Electronic Descriptors: These would quantify the electron-withdrawing effects of the bromine and acetyl substituents. Examples include Hammett constants for the substituents, calculated atomic charges (e.g., from DFT or semi-empirical methods), and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These are crucial for modeling reactions sensitive to electron density, such as electrophilic aromatic substitution.

Steric Descriptors: To account for the significant steric hindrance around the 1- and 9-positions, descriptors such as Taft steric parameters, molar volume, surface area, and specific geometric parameters (e.g., dihedral angles between the acetyl group and the aromatic ring) would be necessary. nih.govmdpi.com

A potential QSRR model could be developed using multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) or genetic algorithms to select the most relevant descriptors. mdpi.comnih.gov For instance, a model predicting the rate of a specific reaction could take the form:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(q) + ...

where k is the rate constant, σ is an electronic parameter, Es is a steric parameter, q is a calculated charge, and cn are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the reactivity of other, yet-to-be-synthesized, substituted bromophenanthrenes, thereby guiding experimental efforts.

Conclusion and Future Research Directions for 1 9 Bromophenanthren 1 Yl Ethan 1 One

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of 1-(9-Bromophenanthren-1-YL)ethan-1-one, while not extensively detailed in current literature, can be approached through well-established synthetic protocols. The primary route involves the electrophilic substitution of 9-bromophenanthrene (B47481). sigmaaldrich.comorganic-chemistry.org 9-Bromophenanthrene itself is readily prepared from phenanthrene (B1679779). nih.gov

One of the most direct methods for the introduction of the acetyl group onto the phenanthrene core is the Friedel-Crafts acylation . organic-chemistry.orgmasterorganicchemistry.com This reaction would involve treating 9-bromophenanthrene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com The regioselectivity of this reaction is a critical aspect, as the substitution pattern on the phenanthrene nucleus is influenced by both electronic and steric factors. The bromine atom at the 9-position is a deactivating group, which can influence the position of the incoming electrophile.

Alternatively, modern cross-coupling strategies offer a more controlled approach. A plausible route would involve a palladium-catalyzed cross-coupling reaction between 9-bromophenanthrene and a suitable acetylating agent. nih.govorgsyn.org This methodology has been successfully employed for the acetylation of various aryl bromides and offers a high degree of functional group tolerance. orgsyn.org

Mechanistically, the Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich phenanthrene ring. masterorganicchemistry.com The stability of the resulting carbocation intermediate dictates the final substitution pattern. In the case of palladium-catalyzed reactions, the mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. espublisher.com A deeper understanding of these mechanisms as they apply to the sterically hindered and electronically modified phenanthrene system is a key area for future investigation.

Emerging Applications in Chemical Science and Materials Engineering

The unique structural and photophysical properties of the phenanthrene core suggest a range of potential applications for this compound. Phenanthrene derivatives are known for their fluorescence, and the introduction of a bromo and an acetyl group can modulate these properties. sigmaaldrich.commdpi.com

In chemical science , the compound can serve as a versatile building block. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.govnih.govbeilstein-journals.org The ketone functionality, on the other hand, can be a site for nucleophilic addition, condensation reactions, or conversion to other functional groups. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures.

In materials engineering , the luminescent properties of phenanthrene derivatives are of particular interest for the development of organic light-emitting diodes (OLEDs). researchgate.net The specific substitution pattern in this compound could lead to materials with tailored emission spectra and improved quantum efficiencies. Furthermore, the potential for this compound to form ordered assemblies, such as liquid crystals or self-assembled monolayers, opens up avenues for its use in advanced functional materials with applications in sensors and molecular electronics. researchgate.net

Unexplored Synthetic Challenges and Methodological Innovations

Despite the existence of plausible synthetic routes, the preparation of this compound on a practical scale presents several challenges. The Friedel-Crafts acylation of 9-bromophenanthrene may lead to a mixture of isomers, necessitating difficult purification steps. The development of highly regioselective catalytic systems for this transformation is a significant hurdle.

Methodological innovations could focus on:

Directed ortho-metalation (DoM) strategies, where a directing group is used to achieve high regioselectivity in the introduction of the acetyl group.

C-H activation/functionalization , a more atom-economical approach that would allow for the direct acetylation of the C-1 position of 9-bromophenanthrene without the need for pre-functionalization.

Flow chemistry techniques, which could offer better control over reaction parameters and improve the safety and scalability of the synthesis.

Overcoming these challenges will require a detailed investigation of the reaction kinetics and the development of novel catalyst systems tailored for the specific steric and electronic environment of the phenanthrene core.

Prospects for Novel Derivatizations and Advanced Functional Materials

The true potential of this compound lies in its capacity as a scaffold for the creation of novel derivatives and advanced functional materials.

Functional GroupPotential Derivatization ReactionResulting Compound ClassPotential Application
BromineSuzuki CouplingAryl-substituted phenanthrenesOLEDs, molecular wires
BromineSonogashira CouplingAlkynyl-substituted phenanthrenesFluorescent probes, sensors
BromineBuchwald-Hartwig AminationAmino-substituted phenanthrenesHole-transport materials
KetoneWittig ReactionVinyl-substituted phenanthrenesPolymerizable monomers
KetoneReductionPhenanthrenyl ethanol (B145695) derivativesChiral ligands, resolving agents
KetoneCondensationHeterocyclic-fused phenanthrenesBiologically active compounds

The synthesis of extended π-conjugated systems through the derivatization of the bromine atom could lead to materials with interesting nonlinear optical properties. The modification of the acetyl group could be used to attach the phenanthrene core to polymers or surfaces, creating hybrid materials with unique characteristics.

Interdisciplinary Research Opportunities and Uncharted Territories in Chemical Exploration

The exploration of this compound and its derivatives opens up numerous opportunities for interdisciplinary research.

Collaboration with materials scientists will be crucial for the characterization and application of novel functional materials derived from this compound. researchgate.net

Partnerships with computational chemists can provide valuable insights into the electronic structure and photophysical properties of new derivatives, guiding synthetic efforts. researchgate.net

Exploration of biological activity in collaboration with pharmacologists and biochemists could uncover new therapeutic applications for phenanthrene-based compounds. acs.org

Uncharted territories for chemical exploration include the synthesis of chiral derivatives and their application in asymmetric catalysis. The development of stimuli-responsive materials based on this scaffold, which change their properties in response to light, heat, or chemical signals, is another exciting frontier. The unique electronic properties of the phenanthrene system also make it a candidate for applications in the field of molecular electronics and spintronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.